

# A Technical Guide to the Spectral Analysis of Isopentyl 4-hydroxybenzoate

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## Compound of Interest

Compound Name: Isopentyl 4-hydroxybenzoate

Cat. No.: B1360076

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This technical guide provides an in-depth analysis of the spectral data for **Isopentyl 4-hydroxybenzoate**, a compound of interest in various research and development sectors. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

## Structural and Spectral Data Summary

**Isopentyl 4-hydroxybenzoate** (also known as isoamyl p-hydroxybenzoate) is an organic compound with the molecular formula  $C_{12}H_{16}O_3$ .<sup>[1]</sup> Its chemical structure consists of a benzoate core substituted with a hydroxyl group at the para position and an isopentyl group forming the ester linkage. The following sections detail the characteristic spectral data that confirm this structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.87	d	2H	Ar-H (ortho to -COO)
6.85	d	2H	Ar-H (ortho to -OH)
4.24	t	2H	-OCH <sub>2</sub> -
1.79 - 1.65	m	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
1.65 - 1.50	m	2H	-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
0.94	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

### <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
166.7	C=O	Ester Carbonyl
160.0	C	Ar-C-OH
131.6	CH	Ar-CH (ortho to -COO)
122.0	C	Ar-C-COO
115.1	CH	Ar-CH (ortho to -OH)
64.4	CH <sub>2</sub>	-OCH <sub>2</sub> -
37.5	CH	-CH(CH <sub>3</sub> ) <sub>2</sub>
25.0	CH <sub>2</sub>	-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
22.4	CH <sub>3</sub>	-CH(CH <sub>3</sub> ) <sub>2</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.<sup>[2]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350	Broad	O-H stretch (phenolic)
2960	Medium	C-H stretch (aliphatic)
1680	Strong	C=O stretch (ester)
1605, 1510	Strong	C=C stretch (aromatic)
1280	Strong	C-O stretch (ester)
1170	Strong	C-O stretch (phenol)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[3] The data presented here is based on Electron Impact (EI) ionization.[4]

m/z	Relative Intensity (%)	Assignment
208	25	[M] <sup>+</sup> (Molecular Ion)
138	100	[HOC <sub>6</sub> H <sub>4</sub> CO <sub>2</sub> H] <sup>+</sup> (Base Peak)
121	61	[HOC <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup>
93	16	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
70	18	[C <sub>5</sub> H <sub>10</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

## NMR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-25 mg of **Isopentyl 4-hydroxybenzoate** for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.[5] Dissolve the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.[5]

- Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing.[6][7]
- Data Acquisition: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[5] The magnetic field is then shimmed to maximize homogeneity. The probe is tuned to the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ). [5] Standard pulse sequences are then used to acquire the spectra.

## Infrared (IR) Spectroscopy Protocol

- Sample Preparation (Thin Film Method): If the sample is a solid, dissolve a small amount (a few milligrams) in a volatile solvent like acetone or methylene chloride.[8] Drop a few drops of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[8] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[8] If the sample is a liquid, place one to two drops directly between two salt plates.[9]
- Data Acquisition: Place the salt plate assembly into the sample holder of the FT-IR spectrometer.[8] Record the spectrum, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

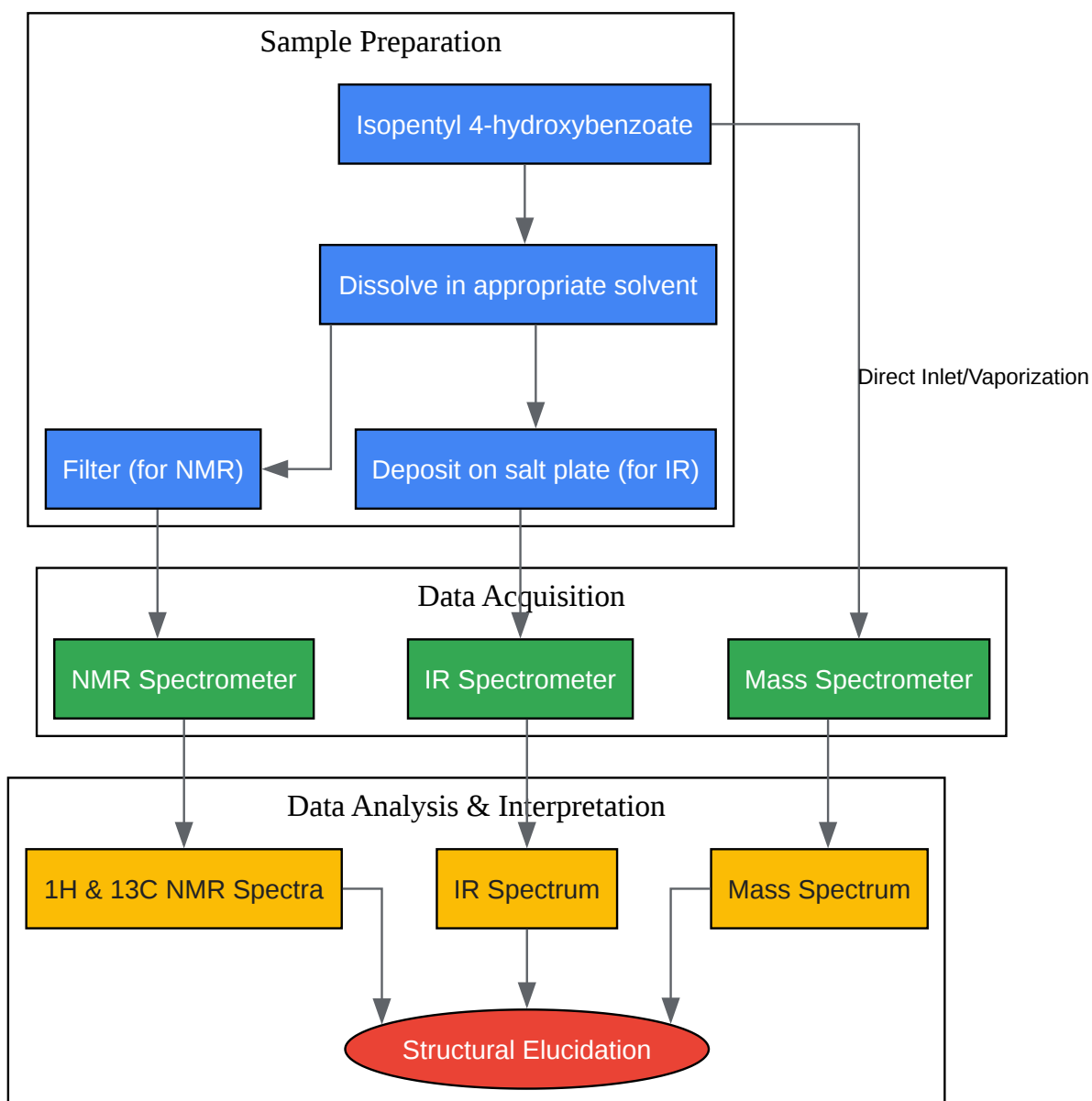
## Mass Spectrometry (MS) Protocol

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like **Isopentyl 4-hydroxybenzoate**, this can be achieved by heating the sample to create a vapor or by using a direct insertion probe.[4]
- Ionization: The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[4] This process, known as electron impact (EI) ionization, removes an electron from the molecule to form a positively charged molecular ion ( $[\text{M}]^+$ ) and various fragment ions.[4][10]

- Mass Analysis: The resulting ions are accelerated by an electric field and then deflected by a magnetic field.<sup>[10]</sup> The degree of deflection is dependent on the mass-to-charge ratio ( $m/z$ ) of the ion.<sup>[10]</sup>
- Detection: A detector records the abundance of ions at each  $m/z$  value, generating a mass spectrum.<sup>[10]</sup>

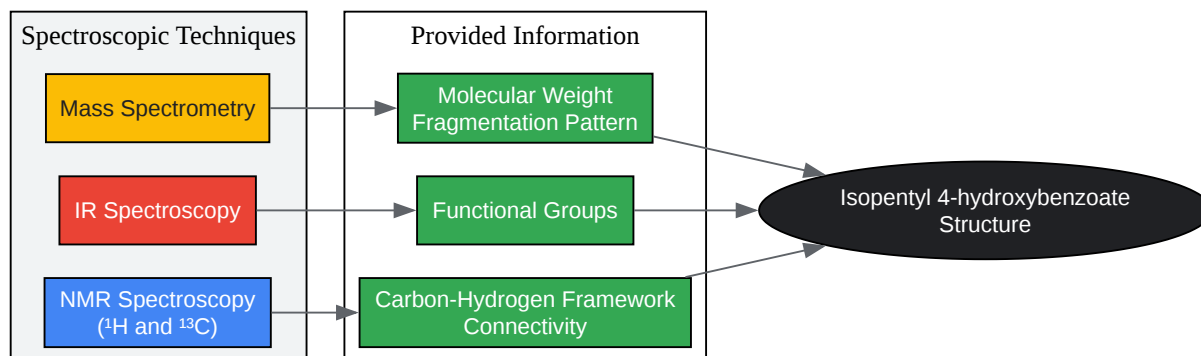
## Visualizations

The following diagrams illustrate the workflow of spectral data acquisition and the logical relationship between the different spectral techniques and the structural information they provide.



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**Caption:** Experimental workflow for spectral analysis.



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